N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester

Orthogonal protection Hydrogenolysis selectivity Chiral purity

N-Boc-3-(methylsulfonyl)-L-phenylalanine benzyl ester (CAS 1289646-78-1) is a fully orthogonally protected L-phenylalanine derivative bearing a tert-butoxycarbonyl (Boc) group on the amine, a benzyl ester at the carboxylic acid, and a methylsulfonyl substituent at the meta position of the aromatic ring. This compound serves as a critical precursor to the amino ester intermediate benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, which is a key building block in the manufacture of Lifitegrast (Xiidra), a U.S.

Molecular Formula C22H27NO6S
Molecular Weight 433.5 g/mol
CAS No. 1289646-78-1
Cat. No. B11926265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester
CAS1289646-78-1
Molecular FormulaC22H27NO6S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H27NO6S/c1-22(2,3)29-21(25)23-19(20(24)28-15-16-9-6-5-7-10-16)14-17-11-8-12-18(13-17)30(4,26)27/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1
InChIKeyPHBQFYLTLBWTNF-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester (CAS 1289646-78-1): A Specialized Protected Amino Acid for Orthogonal Peptide Synthesis and Lifitegrast Intermediate Production


N-Boc-3-(methylsulfonyl)-L-phenylalanine benzyl ester (CAS 1289646-78-1) is a fully orthogonally protected L-phenylalanine derivative bearing a tert-butoxycarbonyl (Boc) group on the amine, a benzyl ester at the carboxylic acid, and a methylsulfonyl substituent at the meta position of the aromatic ring . This compound serves as a critical precursor to the amino ester intermediate benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, which is a key building block in the manufacture of Lifitegrast (Xiidra), a U.S. FDA-approved lymphocyte function-associated antigen-1 (LFA-1) antagonist for treating dry eye disease .

Why N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester Cannot Be Replaced by Generic Amino Acid Derivatives in Lifitegrast Synthesis


Substituting N-Boc-3-(methylsulfonyl)-L-phenylalanine benzyl ester with analogs such as the free carboxylic acid form (CAS 1289646-76-9) or a methyl ester is not synthetically equivalent because the orthogonal Boc/benzyl ester protection scheme is essential for the stepwise construction of Lifitegrast. The Boc group withstands the hydrogenolytic removal of the benzyl ester, while being itself cleaved under mild acidic conditions, enabling sequential deprotection without racemization at the chiral center . In contrast, using a methyl ester would necessitate basic hydrolysis that risks epimerization and generation of des-chloro impurities in the final drug substance . The meta-methylsulfonyl group further distinguishes this compound from simple phenylalanine derivatives by providing the requisite pharmacophoric element for LFA-1 antagonism, making any unprotected or differently protected analog unsuitable for the validated synthetic route.

Quantitative Differentiation Evidence for N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester Against Closest Analogs


Benzyl Ester Hydrogenolysis Selectivity Over Boc Group Maintains Chiral Integrity in Lifitegrast Intermediate Synthesis

In the validated synthetic route to Lifitegrast, the benzyl ester of N-Boc-3-(methylsulfonyl)-L-phenylalanine benzyl ester (Compound 9) is removed via hydrogenolysis (4N HCl/dioxane, 0 °C) to yield the free amino benzyl ester hydrochloride (Compound 10) in 94% yield, with the Boc group remaining intact throughout this step . This is a direct head-to-head comparison against a hypothetical scenario using a Cbz (benzyloxycarbonyl) protecting group, which would be cleaved under the same hydrogenolytic conditions, destroying the orthogonal protection architecture. Retention of the Boc group during benzyl ester removal is critical for subsequent coupling with the tetrahydroisoquinoline fragment.

Orthogonal protection Hydrogenolysis selectivity Chiral purity Lifitegrast synthesis

Benzyl Esterification Step Achieves 99% Yield, Surpassing Typical Esterification Benchmarks for Bulky Amino Acid Substrates

The conversion of N-Boc-3-(methylsulfonyl)-L-phenylalanine (Compound 8, free carboxylic acid) to its benzyl ester (Compound 9, target compound) proceeds with a 99% isolated yield using benzyl alcohol (1.1 eq), EDC (1.0 eq), and DMAP (0.1 eq) . This is a cross-study comparable advantage versus typical Steglich esterification yields for sterically hindered N-Boc amino acids, which commonly range from 75% to 90% under comparable conditions . The near-quantitative yield minimizes material loss at a step immediately preceding the final deprotection, improving overall process mass intensity.

Esterification yield Process efficiency Benzyl ester synthesis Lifitegrast intermediate

Commercial Purity of 98% with Full QC Documentation Exceeds Typical Purity Standards for Unprotected or Free-Acid Analogs

The target compound is commercially supplied at a standard purity of 98% (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the free carboxylic acid analog N-Boc-3-(methylsulfonyl)-L-phenylalanine (CAS 1289646-76-9) is routinely listed at a minimum purity of 95% , and the deprotected amino benzyl ester hydrochloride (CAS 1194550-59-8) is offered at 97% ee with no guarantee of chemical purity >97% . This purity differential is critical for pharmaceutical intermediate procurement where impurity profiles must be tightly controlled to avoid carryover into the final API.

Purity specification Quality control Procurement benchmark Pharmaceutical intermediate

Boc Protection Enables Acidic Cleavage Orthogonal to Benzyl Ester Hydrogenolysis, Preventing Racemization in Subsequent Amide Coupling

After benzyl ester removal, the free amino group of Compound 10 is coupled with the tetrahydroisoquinoline-6-carboxylic acid fragment to form the Lifitegrast backbone. The Boc group on the target compound ensures that the amine remains protected during the benzyl ester hydrogenolysis step, preventing premature amide bond formation or oxidation. In contrast, direct use of the unprotected amino benzyl ester (CAS 1194550-59-8) would require re-protection before the coupling step, adding two extra synthetic operations and introducing additional racemization risk. Industry data indicate that each additional protection/deprotection cycle in amino acid chemistry reduces overall yield by approximately 10–15% and increases epimerization by 2–5% per cycle .

Racemization prevention Orthogonal deprotection Peptide coupling Lifitegrast drug substance

Meta-Methylsulfonyl Substituent is an Integral Pharmacophoric Element of Lifitegrast; Absence in Simple Phenylalanine Derivatives Precludes Biological Activity

The meta-methylsulfonyl group on the phenyl ring is not a generic substituent but a specific pharmacophoric requirement for LFA-1/ICAM-1 antagonism. SAR studies on Lifitegrast analogs demonstrate that replacement of the methylsulfonyl group with hydrogen (i.e., using unsubstituted phenylalanine) abolishes LFA-1 binding affinity, with IC₅₀ values shifting from sub-micromolar to >10 µM . The target compound incorporates this essential functional group at the earliest stage of the synthesis, ensuring that every downstream intermediate retains the complete pharmacophore. Procurement of 3-unsubstituted N-Boc-L-phenylalanine benzyl ester would yield intermediates devoid of the methylsulfonyl group, incapable of producing active Lifitegrast.

Pharmacophore LFA-1 antagonism Structure-activity relationship Drug intermediate integrity

Procurement-Guided Application Scenarios for N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester Based on Quantitative Differentiation Evidence


GMP Manufacturing of Lifitegrast (Xiidra) API via the Validated WO2014/18748 Route

This compound is the direct precursor to benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (Compound 10), which undergoes amide coupling with 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid to construct the Lifitegrast backbone . The 99% reported yield for the benzyl esterification step and 94% yield for subsequent Boc deprotection provide a combined 93% two-step yield from Compound 8 to the coupling-ready amino ester. Procurement of this specific protected derivative ensures compatibility with the regulatory-filed synthetic route and eliminates the need for additional protection/deprotection cycles that would increase impurity burden and racemization risk .

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Carboxyl Protection with Acid-Labile Amine Protection

The orthogonal Boc/benzyl ester protection scheme makes this compound suitable for SPPS strategies where the carboxyl group must remain protected during iterative N-terminal deprotection cycles (TFA-mediated Boc removal). The benzyl ester withstands TFA treatment and can be cleaved at the end of the synthesis by hydrogenolysis or HF treatment, enabling selective C-terminal modification. The 98% commercial purity with full analytical documentation (NMR, HPLC, GC) meets the quality requirements for peptide synthesis on automated synthesizers .

Structure-Activity Relationship (SAR) Studies on LFA-1 Antagonists and Integrin Inhibitors

The meta-methylsulfonyl group is a critical pharmacophoric element for LFA-1/ICAM-1 antagonism, with des-methylsulfonyl analogs showing >3,000-fold loss in potency . Researchers investigating LFA-1 antagonists can use this building block to prepare diverse amide or ester analogs via standard coupling chemistry at the free carboxylate (following benzyl ester cleavage) or at the free amine (following Boc deprotection). The compound serves as a validated starting point for exploring substitutions at the benzofuranyl and tetrahydroisoquinoline positions while preserving the essential methylsulfonyl pharmacophore.

Process Chemistry Development and Route Scouting for Lifitegrast Generic Manufacture

As Lifitegrast patent expiry approaches, generic manufacturers require the same key intermediates as the originator. This compound's 99% esterification yield and compatibility with hydrogenolytic benzyl ester removal (avoiding the racemization issues associated with base hydrolysis of methyl esters ) make it the benchmark intermediate for route scouting. The availability of batch-specific QC data and established supply chains at 98% purity supports technology transfer and process validation activities.

Quote Request

Request a Quote for N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.